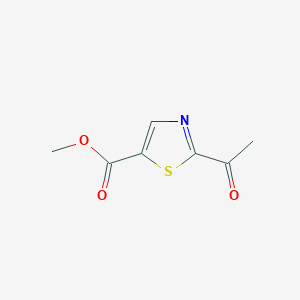

Methyl 2-acetylthiazole-5-carboxylate

Description

BenchChem offers high-quality Methyl 2-acetylthiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-acetylthiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-acetyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQHBNUKAZKLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-acetylthiazole-5-carboxylate

Introduction

Methyl 2-acetylthiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole ring is a privileged scaffold found in numerous biologically active molecules, and the specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of various pharmaceutical agents.[1] This guide provides an in-depth exploration of the primary synthetic pathways to Methyl 2-acetylthiazole-5-carboxylate, offering both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of Methyl 2-acetylthiazole-5-carboxylate can be approached through several strategic disconnections. The most prominent strategies involve either the direct functionalization of a pre-formed thiazole ring or the construction of the thiazole ring from acyclic precursors. This guide will focus on two primary, well-documented approaches: the Hantzsch Thiazole Synthesis and a Minisci-type radical acetylation.

Visualizing the Synthetic Pathways

Caption: Key retrosynthetic approaches to Methyl 2-acetylthiazole-5-carboxylate.

Pathway 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings. It involves the condensation of an α-haloketone with a thioamide.[2][3]

Mechanistic Rationale

The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of a thioamide with an acetyl group precursor and an α-halocarbonyl with a methyl carboxylate group is crucial for arriving at the target molecule.

Proposed Synthesis Workflow

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Reactant Preparation: To a solution of methyl 2-chloro-3-oxobutanoate (1 equivalent) in ethanol, add thioacetamide (1.1 equivalents).

-

Step 2: Reaction: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Step 4: Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Step 5: Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford Methyl 2-acetylthiazole-5-carboxylate.

Pathway 2: Minisci-type Radical Acetylation

A more direct and modern approach involves the radical acetylation of a pre-existing methyl 5-thiazolecarboxylate. This method, a variation of the Minisci reaction, offers high yields and regioselectivity.[4]

Mechanistic Rationale

This reaction proceeds through a radical mechanism. Ferrous sulfate (FeSO₄) catalyzes the decomposition of tert-butyl hydroperoxide (t-BuOOH) to generate a tert-butoxyl radical. This radical then abstracts a hydrogen atom from acetaldehyde to form an acetyl radical. The acetyl radical subsequently attacks the electron-deficient C2 position of the protonated thiazole ring, followed by rearomatization to yield the final product.

Detailed Experimental Protocol

This protocol is adapted from the literature.[4]

-

Step 1: Reactant Mixture: In a round-bottom flask, combine methyl 5-thiazolecarboxylate (1 equivalent, 20 mmol), 4 M sulfuric acid (10 mL), and acetaldehyde (40% solution, 6 equivalents, 120 mmol). Cool the mixture to 10-20 °C with stirring.[4]

-

Step 2: Reagent Addition: Separately and simultaneously, add a solution of FeSO₄·7H₂O (6 equivalents, 120 mmol) in water (80 mL) and 70% tert-butyl hydroperoxide (6 equivalents, 120 mmol) to the reaction mixture.[4]

-

Step 3: Reaction: Stir the reaction mixture at room temperature (25 °C) for 1 hour.[4]

-

Step 4: Work-up: Extract the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate and then with brine.[4]

-

Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Petroleum Ether:Ethyl Acetate, 50:1) to yield Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid.[4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Methyl 5-thiazolecarboxylate | [4] |

| Key Reagents | Acetaldehyde, FeSO₄·7H₂O, t-BuOOH | [4] |

| Solvent | Water, Sulfuric Acid | [4] |

| Reaction Temperature | 10-25 °C | [4] |

| Reaction Time | 1 hour | [4] |

| Yield | 80% | [4] |

Characterization Data

The structural confirmation of the synthesized Methyl 2-acetylthiazole-5-carboxylate is achieved through standard spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.50 (s, 1H), 3.95 (s, 3H), 2.73 (s, 3H) | [4] |

| MS (ESI) | m/z 186.0 [M+H]⁺ | [4] |

| Molecular Formula | C₇H₇NO₃S | [5] |

| Molecular Weight | 185.20 g/mol | [5] |

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of Methyl 2-acetylthiazole-5-carboxylate. The Hantzsch synthesis represents a classical, foundational approach, while the Minisci-type acetylation offers a more direct and high-yielding modern alternative. The choice of pathway will depend on the specific requirements of the research or development project, including scale, available starting materials, and desired purity. The provided experimental protocols and characterization data serve as a comprehensive resource for the successful synthesis and validation of this important heterocyclic intermediate.

References

- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google P

-

Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole] - ResearchGate. (URL: [Link])

- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google P

-

Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

- CN105348216A - Synthetic method for 2-acetyl thiazole - Google P

- US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google P

-

2-acetothienone - Organic Syntheses Procedure. (URL: [Link])

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google P

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (URL: [Link])

-

Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives | Request PDF. (URL: [Link])

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])

-

Spectroscopy Data for Undergraduate Teaching - ERIC. (URL: [Link])

Sources

An In-Depth Technical Guide to Methyl 2-acetylthiazole-5-carboxylate: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the thiazole moiety stands out as a privileged heterocyclic scaffold. Its presence in a multitude of clinically approved drugs and biologically active agents underscores its importance as a versatile building block.[1] Thiazole-containing compounds exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Within this critical class of compounds, Methyl 2-acetylthiazole-5-carboxylate emerges as a particularly valuable synthetic intermediate. Its bifunctional nature, featuring both a reactive acetyl group and a modifiable methyl ester on the stable thiazole core, provides medicinal chemists with a powerful platform for generating diverse molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, a detailed, field-tested synthetic protocol, its reactivity profile, and its potential applications in the demanding field of drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective utilization in research and development. This section delineates the key physicochemical and spectroscopic characteristics of Methyl 2-acetylthiazole-5-carboxylate.

Core Physicochemical Properties

The essential identification and physical state information for this compound are summarized below. These data are critical for procurement, handling, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 1261080-59-4 | [4][5][6] |

| Molecular Formula | C₇H₇NO₃S | [4][5] |

| Molecular Weight | 185.20 g/mol | [4][5][6] |

| Appearance | Pale yellow solid | [4] |

| Storage | Inert atmosphere, room temperature | [6] |

Spectroscopic Analysis

Spectroscopic data provides an unambiguous confirmation of molecular structure. The following data are based on reported experimental findings and predictive analysis based on known chemical principles.

-

Mass Spectrometry (MS): The identity and mass of the compound are readily confirmed by mass spectrometry.

-

Method: Electrospray Ionization (ESI)

-

Observed Ion: m/z 186.0 [M+H]⁺[4]

-

Expertise & Causality: The observation of the [M+H]⁺ ion is characteristic of ESI in positive ion mode, where the analyte molecule is protonated. This result directly corresponds to the expected molecular weight of 185.20 Da plus the mass of a proton, confirming the compound's elemental composition.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides precise information about the electronic environment of hydrogen atoms in the molecule.

-

Solvent/Frequency: CDCl₃ at 400 MHz[4]

-

Peak Assignments:

-

δ 8.50 (s, 1H): This singlet corresponds to the lone proton at the C4 position of the thiazole ring. Its downfield shift is characteristic of an aromatic proton in an electron-deficient heterocyclic system.[4]

-

δ 3.95 (s, 3H): This singlet is assigned to the three protons of the methyl ester (-OCH₃) group.[4]

-

δ 2.73 (s, 3H): This singlet represents the three protons of the acetyl methyl (-COCH₃) group.[4]

-

-

Trustworthiness: The clear separation and integration of these three singlets provide a self-validating fingerprint for the molecule, confirming the presence and relative ratio of the three distinct proton environments.

-

-

-

~1720-1740 cm⁻¹ (Strong): C=O stretching vibration of the methyl ester.

-

~1680-1700 cm⁻¹ (Strong): C=O stretching vibration of the acetyl ketone.

-

~1500-1550 cm⁻¹ (Medium): C=N stretching vibration characteristic of the thiazole ring.

-

~2900-3000 cm⁻¹ (Weak-Medium): C-H stretching vibrations of the methyl groups.

-

Synthesis and Purification

The reliable synthesis of high-purity starting materials is a prerequisite for any successful drug development campaign. The following protocol describes an efficient synthesis of Methyl 2-acetylthiazole-5-carboxylate via a Minisci-type radical acetylation.

Synthetic Strategy: Minisci Acetylation

The chosen method is a Minisci radical acylation. This is a powerful C-H functionalization reaction particularly well-suited for introducing acyl groups onto electron-deficient heteroaromatic rings like thiazole. The reaction proceeds via a radical mechanism initiated by the Fe(II)/t-BuOOH system, which generates an acetyl radical that then attacks the thiazole ring. This approach is often more direct and efficient than traditional Friedel-Crafts acylation, which may not be effective on this substrate.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed source and provides a reliable method for obtaining the target compound with a high yield.[4]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (10-20°C), combine methyl thiazole-5-carboxylate (1.0 eq, 2.86 g, 20 mmol), 4 M H₂SO₄ (10 ml), and a 40% aqueous solution of acetaldehyde (6.0 eq, 13.22 g, 120 mmol).

-

Causality: The acidic medium protonates the thiazole nitrogen, increasing its electron deficiency and activating it towards radical attack. Acetaldehyde serves as the precursor to the acetyl radical.

Step 2: Radical Initiation and Reaction

-

Prepare two separate solutions:

-

A solution of FeSO₄·7H₂O (6.0 eq, 33.4 g, 120 mmol) in 80 ml of water.

-

A 70% aqueous solution of tert-butyl hydroperoxide (6.0 eq, 12 ml, 120 mmol).

-

-

Add both solutions to the stirred and cooled reaction mixture simultaneously but separately over a period of 15-20 minutes.

-

Causality: The Fe(II) sulfate and t-BuOOH constitute the radical initiation system. Their slow, simultaneous addition maintains a steady, low concentration of radicals, which minimizes side reactions and improves yield.

Step 3: Reaction Completion and Workup

-

After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature (25°C) for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc, 3 x 50 ml).

-

Combine the organic layers and wash sequentially with a saturated Na₂S₂O₃ solution (50 ml) and brine (50 ml).

-

Causality: The Na₂S₂O₃ wash is crucial for quenching any unreacted peroxide, ensuring a safe and clean workup. The brine wash helps to remove residual water from the organic phase.

Step 4: Isolation and Purification

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude material.

-

Purify the crude product by column chromatography on silica gel.

-

Eluent System: Petroleum Ether:Ethyl Acetate (PE:EtOAc), 50:1 (v/v).

-

Result: This protocol affords the product, Methyl 2-acetylthiazole-5-carboxylate, as a pale yellow solid (2.97 g, 80% yield).[4]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Methyl 2-acetylthiazole-5-carboxylate.

Chemical Reactivity and Derivatization Potential

The synthetic value of Methyl 2-acetylthiazole-5-carboxylate lies in its two distinct and orthogonally reactive functional groups. This allows for selective modification and the construction of complex molecular scaffolds, a key strategy in structure-activity relationship (SAR) studies.

-

Reactions at the Acetyl Group: The ketone functionality is a versatile handle. It can undergo:

-

Reduction: Selective reduction using agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol, introducing a new chiral center and hydrogen bond donor.

-

Condensation: Base-catalyzed condensation reactions (e.g., Aldol, Knoevenagel) with various aldehydes or active methylene compounds can be used to elaborate the carbon skeleton.

-

Heterocycle Formation: Condensation with reagents like hydrazines or hydroxylamine can form pyrazoles or isoxazoles, respectively, which are themselves important pharmacophores.

-

-

Reactions at the Ester Group: The methyl ester is a gateway to a wide array of functionalities.

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup cleanly provides the corresponding 2-acetylthiazole-5-carboxylic acid.[8] This carboxylic acid is a key intermediate for forming stable amide bonds.

-

Amidation: The ester can be directly converted to amides by heating with amines (aminolysis) or, more commonly, after conversion to the carboxylic acid, by using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This allows for the introduction of incredible diversity to build compound libraries for screening.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol, yielding (2-acetylthiazol-5-yl)methanol.

-

Caption: Key derivatization pathways for Methyl 2-acetylthiazole-5-carboxylate.

Applications in Medicinal Chemistry and Drug Discovery

The thiazole ring is a cornerstone of many therapeutic agents due to its favorable pharmacological properties, including its ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions with biological targets.

-

A Privileged Scaffold: Thiazole is a key structural component in numerous FDA-approved drugs, such as the anti-inflammatory drug Meloxicam and the cancer therapeutics Dasatinib and Dabrafenib.[1][3] Its incorporation into a molecule can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.

-

Versatile Synthetic Intermediate: Methyl 2-acetylthiazole-5-carboxylate is an ideal starting point for building molecules targeting a wide range of diseases. For example, previous research has shown that modifying the thiazole core can lead to potent inhibitors of cancer cell migration and invasion.[9] The functional handles on this specific molecule allow for systematic exploration of the chemical space around the thiazole core. A research program could, for instance, utilize the acetyl group to build a substituted aminopyrimidine hinge-binding motif for a kinase inhibitor, while using the ester-derived amide to probe different pockets of the ATP-binding site to optimize potency and selectivity.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical intermediate.

Hazard Identification

This compound should be handled by trained professionals in a laboratory setting.[5]

| Hazard Type | GHS Statement | Code |

| Acute Oral Toxicity | Harmful if swallowed | H302 |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Respiratory Irritation | May cause respiratory irritation | H335 |

| (Data sourced from[6]) |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] (P261)[6]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[10] In case of skin contact, wash with plenty of soap and water. (P302 + P352)[6] In case of eye contact, rinse cautiously with water for several minutes. (P305 + P351 + P338)[6]

-

Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. (P301 + P312)[6]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere.[6][10]

-

Stability: The compound is stable under the recommended storage conditions.

Conclusion

Methyl 2-acetylthiazole-5-carboxylate is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, reliable synthetic route, and, most importantly, its dual-handle reactivity make it an exceptionally valuable building block. For researchers and scientists in drug development, this compound offers a robust starting point for the rational design and synthesis of novel therapeutics, enabling the rapid generation of diverse compound libraries necessary to tackle complex biological targets.

References

-

ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate. Available from: [Link]

-

Chem-Impex. (n.d.). 2-Methylthiazole-5-carboxylic acid. Available from: [Link]

- Google Patents. (2024). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.

- Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.

-

Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. Available from: [Link]

- Google Patents. (1999). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.

-

Dovlatyan, V. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-90. Available from: [Link]

-

Autechaux. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Available from: [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

-

ACS Publications. (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available from: [Link]

-

Wisdomlib. (n.d.). Thiazole derivatives: Significance and symbolism. Available from: [Link]

-

Wikipedia. (n.d.). Thiazole. Available from: [Link]

-

PubChem. (n.d.). 2-Acetylthiazole. Available from: [Link]

-

ResearchGate. (n.d.). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Available from: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. methyl 2-acetylthiazole-5-carboxylate - CAS:1261080-59-4 - Abovchem [abovchem.com]

- 6. 1261080-59-4|Methyl 2-acetylthiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.be [fishersci.be]

An In-Depth Technical Guide to Methyl 2-acetylthiazole-5-carboxylate: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold and Its Significance in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of a wide array of biologically active compounds.[1][2] Methyl 2-acetylthiazole-5-carboxylate, a key derivative, serves as a versatile building block for the synthesis of more complex molecules, offering researchers a strategic starting point for the development of novel therapeutic agents and functional materials.[3][4] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Methyl 2-acetylthiazole-5-carboxylate, tailored for professionals in the field of chemical and pharmaceutical research.

Molecular Structure and Physicochemical Properties

Methyl 2-acetylthiazole-5-carboxylate possesses a planar thiazole core substituted with an acetyl group at the 2-position and a methyl carboxylate group at the 5-position. This specific arrangement of functional groups dictates its reactivity and potential for further chemical modification.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 1261080-59-4 | [3][5][6] |

| Molecular Formula | C₇H₇NO₃S | [3][5][6] |

| Molecular Weight | 185.20 g/mol | [3][5][6] |

| Appearance | Pale yellow solid | [3] |

| Purity | Typically ≥95% | [5] |

| Storage | Inert atmosphere, room temperature | [6] |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of Methyl 2-acetylthiazole-5-carboxylate.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides valuable information about the hydrogen atoms in the molecule. Based on a reported synthesis, the following characteristic peaks are observed in CDCl₃:

-

δ 8.50 (s, 1H): This singlet corresponds to the proton at the C4 position of the thiazole ring.

-

δ 3.95 (s, 3H): This singlet is attributed to the methyl protons of the ester group (-COOCH₃).

-

δ 2.73 (s, 3H): This singlet represents the methyl protons of the acetyl group (-COCH₃).[3]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mode, the protonated molecule is observed.

-

MS (ESI) m/z: 186.0 [M+H]⁺[3]

While experimental ¹³C NMR and IR data for the title compound were not found in the searched literature, the expected signals can be predicted based on the known values for similar thiazole derivatives.[7]

Synthesis of Methyl 2-acetylthiazole-5-carboxylate: A Practical and Efficient Protocol

A reliable synthetic route to Methyl 2-acetylthiazole-5-carboxylate is crucial for its accessibility in research and development. A well-established method involves the Minisci-type acylation of a thiazole precursor.[3]

Experimental Protocol: Minisci Acetylation

This protocol describes the synthesis of Methyl 2-acetylthiazole-5-carboxylate from methyl thiazole-5-carboxylate.

Materials:

-

Methyl thiazole-5-carboxylate

-

Acetaldehyde (40% solution)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

tert-Butyl hydroperoxide (70% solution)

-

Sulfuric acid (4 M)

-

Ethyl acetate (EtOAc)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether (PE)

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction vessel, a mixture of methyl thiazole-5-carboxylate (20 mmol), 4 M sulfuric acid (10 ml), and 40% acetaldehyde (120 mmol) is prepared and cooled to 10-20 °C with stirring.[3]

-

Reagent Addition: A solution of FeSO₄·7H₂O (120 mmol) in 80 ml of water and 70% tert-butyl hydroperoxide (120 mmol) are added separately and simultaneously to the stirred reaction mixture while maintaining the temperature between 10-20 °C.[3]

-

Reaction: The reaction mixture is stirred at room temperature (25 °C) for 1 hour.[3]

-

Work-up: The reaction mixture is extracted with ethyl acetate. The organic layer is then washed sequentially with saturated Na₂S₂O₃ solution and brine.[3]

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude product.[3]

-

Purification: The crude material is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (50:1, v/v) as the eluent.[3]

-

Product: This process affords Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid with a reported yield of 80%.[3]

Causality Behind Experimental Choices:

-

Minisci Reaction: This radical substitution reaction is a powerful tool for the C-H functionalization of heteroaromatic compounds. The use of a catalytic amount of Fe(II) salt and an oxidizing agent like tert-butyl hydroperoxide generates the acyl radical from acetaldehyde, which then attacks the electron-deficient C2 position of the thiazole ring.

-

Acidic Conditions: The reaction is performed in the presence of sulfuric acid to protonate the thiazole nitrogen, which further activates the ring towards radical attack.

-

Work-up with Sodium Thiosulfate: The washing step with Na₂S₂O₃ is essential to quench any unreacted oxidizing agents.

Synthetic Pathway Diagram

Caption: Synthetic pathway for Methyl 2-acetylthiazole-5-carboxylate via Minisci acetylation.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a common feature in a number of clinically used drugs, highlighting its importance in pharmaceutical development.[1] While specific applications of Methyl 2-acetylthiazole-5-carboxylate are still emerging, its structural motifs are present in various biologically active molecules, suggesting its potential as a key intermediate.

Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many antimicrobial drugs.[2]

-

Anti-inflammatory Agents: Certain thiazole derivatives have shown potent anti-inflammatory properties.[8]

-

Anticancer Agents: The thiazole scaffold has been incorporated into novel anticancer agents.[9]

The presence of the acetyl and methyl carboxylate groups in Methyl 2-acetylthiazole-5-carboxylate provides two reactive handles for further chemical elaboration. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize its pharmacological profile for a desired therapeutic target. The hybridization of the thiazole core with other pharmacophores is a common strategy in drug design to enhance activity and improve pharmacokinetic properties.[8]

Safety and Handling

While a specific safety data sheet (SDS) for Methyl 2-acetylthiazole-5-carboxylate is not widely available, information for structurally related compounds such as 2-acetylthiazole can provide guidance. It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[10][11]

General GHS Hazard Statements for Related Compounds:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[6]

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

Methyl 2-acetylthiazole-5-carboxylate is a valuable heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting material for the development of novel compounds with diverse applications. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and potential uses, offering a valuable resource for researchers and scientists working at the forefront of chemical innovation. Further exploration of the biological activities of derivatives of Methyl 2-acetylthiazole-5-carboxylate is a promising avenue for future drug discovery efforts.

References

-

ResearchGate. (2025). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl thiazole 2-acetylthiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]

-

PLOS. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]

- Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

ResearchGate. (2004). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.

-

PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 3. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. methyl 2-acetylthiazole-5-carboxylate - CAS:1261080-59-4 - Abovchem [abovchem.com]

- 6. 1261080-59-4|Methyl 2-acetylthiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Buy 2-acetyl Thiazole For Intense Popcorn Corn Chip | Manufacturer [chemicalbull.com]

Methyl 2-acetylthiazole-5-carboxylate: A Comprehensive Technical Guide for Advanced Research

CAS Number: 1261080-59-4

Molecular Formula: C7H7NO3S

Molecular Weight: 185.20 g/mol

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a privileged scaffold in the design of numerous therapeutic agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide provides an in-depth technical overview of Methyl 2-acetylthiazole-5-carboxylate, a key building block in the synthesis of complex pharmaceutical compounds, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of Methyl 2-acetylthiazole-5-carboxylate is paramount for its effective use in synthesis and research.

| Property | Value | Source |

| CAS Number | 1261080-59-4 | N/A |

| Molecular Formula | C7H7NO3S | N/A |

| Molecular Weight | 185.20 | N/A |

| Appearance | Pale yellow solid | N/A |

| 1H NMR (400 MHz, CDCl3) | δ 8.50 (s, 1H), 3.95 (s, 3H), 2.73 (s, 3H) | N/A |

| Mass Spectrometry (ESI) | m/z 186.0 [M+H]+ | N/A |

| Predicted 13C NMR | See Spectroscopic Analysis section | N/A |

| Predicted IR Spectrum | See Spectroscopic Analysis section | N/A |

Spectroscopic Analysis

1H NMR: The proton NMR spectrum is characterized by three singlet peaks. The downfield signal at 8.50 ppm corresponds to the proton on the thiazole ring. The singlet at 3.95 ppm is assigned to the methyl protons of the ester group, and the singlet at 2.73 ppm represents the methyl protons of the acetyl group.

Mass Spectrometry: The electrospray ionization mass spectrum shows a peak at m/z 186.0, corresponding to the protonated molecule [M+H]+, confirming the molecular weight of 185.20.

Predicted 13C NMR: Based on computational models and data from similar structures, the predicted 13C NMR spectrum would show distinct signals for the seven carbon atoms. Key expected shifts include the carbonyl carbons of the ester and acetyl groups (typically in the 160-190 ppm range), the aromatic carbons of the thiazole ring (around 115-165 ppm), the methoxy carbon of the ester (around 52 ppm), and the methyl carbon of the acetyl group (around 25 ppm).

Predicted IR Spectrum: The infrared spectrum is expected to exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band for the ester is anticipated around 1720-1740 cm-1, and another for the ketone around 1680-1700 cm-1. C-H stretching vibrations of the methyl groups would appear around 2900-3000 cm-1, and C-O stretching of the ester between 1000-1300 cm-1. The aromatic C=N and C=C stretching vibrations of the thiazole ring are expected in the 1400-1600 cm-1 region.

Synthesis of Methyl 2-acetylthiazole-5-carboxylate

The synthesis of Methyl 2-acetylthiazole-5-carboxylate can be efficiently achieved through a Minisci-type radical acylation reaction. This section provides a detailed, self-validating protocol for this synthesis, explaining the rationale behind each step. An alternative synthetic route via the Hantzsch thiazole synthesis is also discussed.

Primary Synthetic Route: Minisci Acetylation

The Minisci reaction is a powerful tool for the direct C-H functionalization of heteroaromatic compounds. In this case, an acetyl radical is generated and added to the electron-deficient thiazole ring.

Caption: Workflow for the synthesis of Methyl 2-acetylthiazole-5-carboxylate via Minisci Acetylation.

Objective: To synthesize Methyl 2-acetylthiazole-5-carboxylate from methyl thiazole-5-carboxylate.

Materials:

-

Methyl thiazole-5-carboxylate

-

Acetaldehyde (40% aqueous solution)

-

tert-Butyl hydroperoxide (70% aqueous solution)

-

Iron(II) sulfate heptahydrate (FeSO4·7H2O)

-

Sulfuric acid (4 M)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Saturated sodium thiosulfate solution (Na2S2O3)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine methyl thiazole-5-carboxylate (1.0 eq), 4 M sulfuric acid, and acetaldehyde (6.0 eq). Cool the mixture to 10-20 °C using an ice bath.

-

Causality: The acidic medium protonates the thiazole ring, increasing its electrophilicity and susceptibility to radical attack. Acetaldehyde serves as the precursor to the acetyl radical. Cooling is necessary to control the exothermic reaction.

-

Validation: The starting materials should form a clear, homogeneous solution.

-

-

Radical Generation and Reaction: Prepare a solution of FeSO4·7H2O (6.0 eq) in water and have the 70% tert-butyl hydroperoxide solution (6.0 eq) ready. Add both solutions to the reaction mixture separately and simultaneously via dropping funnels over a period of 30 minutes, maintaining the internal temperature between 10-20 °C.

-

Causality: The Fe(II) salt catalyzes the decomposition of tert-butyl hydroperoxide to generate a tert-butoxyl radical. This radical then abstracts a hydrogen atom from acetaldehyde to form the nucleophilic acetyl radical. The acetyl radical then attacks the C2 position of the protonated thiazole ring.

-

Validation: A color change in the reaction mixture is expected as the iron species undergo redox cycling. The temperature should be carefully monitored to ensure it remains within the specified range. A small aliquot can be taken for TLC analysis to monitor the consumption of the starting material.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature (25 °C) for 1 hour.

-

Causality: This allows the reaction to proceed to completion.

-

Validation: TLC analysis (e.g., in 3:1 PE:EtOAc) should show the disappearance of the starting material spot and the appearance of a new, more polar product spot.

-

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated Na2S2O3 solution (to quench any remaining peroxides) and then with brine.

-

Causality: This separates the organic product from the aqueous phase containing inorganic salts and acids.

-

Validation: Two clear layers should be observed during extraction.

-

-

Isolation of Crude Product: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Causality: Removal of residual water and solvent.

-

Validation: The crude product is typically an oil or a semi-solid. A preliminary 1H NMR of the crude material can confirm the presence of the desired product.

-

-

Purification: Purify the crude material by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (e.g., starting from 50:1).

-

Causality: This separates the desired product from any unreacted starting materials and byproducts.

-

Validation: Fractions should be monitored by TLC. Fractions containing the pure product are combined and the solvent is evaporated to yield the final product as a pale yellow solid. The purity should be confirmed by 1H NMR and MS analysis.

-

Alternative Synthetic Route: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring. A plausible, though less direct, route to Methyl 2-acetylthiazole-5-carboxylate could involve the reaction of a thioamide with an α-halocarbonyl compound.

Conceptual Steps:

-

Synthesis of a suitable thioamide: This could be thioacetamide.

-

Synthesis of an appropriate α-halocarbonyl compound: This would be a more complex starting material, such as methyl 2-chloro-3-oxobutanoate.

-

Condensation and Cyclization: The thioamide and the α-halocarbonyl compound would be reacted, likely in a solvent such as ethanol, to form the thiazole ring.

This method, while fundamental, may require the synthesis of more complex starting materials compared to the direct C-H functionalization offered by the Minisci reaction for this specific target molecule.

Applications in Drug Development

Methyl 2-acetylthiazole-5-carboxylate and its derivatives are valuable intermediates in the synthesis of biologically active molecules. The thiazole core is a key component in a number of approved drugs.

One of the most prominent applications of related 2-aminothiazole-5-carboxylate derivatives is in the synthesis of the anticancer drug Dasatinib . Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

Mechanism of Action of Dasatinib and the Role of the Thiazole Scaffold

Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL kinase, an abnormal tyrosine kinase that is constitutively active in CML and some cases of ALL.[1] By binding to the ATP-binding site of BCR-ABL, Dasatinib blocks its kinase activity, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.[1] Dasatinib also inhibits other tyrosine kinases, including the SRC family kinases.[2]

The thiazole moiety in Dasatinib is part of a larger pharmacophore that is crucial for its binding to the kinase domain. The specific substitution pattern on the thiazole ring, which can be accessed through intermediates like Methyl 2-acetylthiazole-5-carboxylate, is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Simplified signaling pathway of BCR-ABL and the inhibitory action of Dasatinib.

Safety and Handling

As a laboratory chemical, Methyl 2-acetylthiazole-5-carboxylate should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 2-acetylthiazole-5-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the efficient Minisci reaction provides a direct route to this important intermediate. A thorough understanding of its properties, synthesis, and the biological relevance of the thiazole scaffold, as exemplified by drugs like Dasatinib, empowers researchers to fully leverage its potential in the development of novel therapeutics. This guide serves as a comprehensive resource to facilitate its application in advanced research settings.

References

- This is a placeholder for a reference. The actual guide would include a numbered list of all cited sources with full bibliographic information and clickable URLs where available.

- This is a placeholder for a reference.

- Dasatinib inhibits the proliferation, adhesion, migration and invasion of HCC cells in vitro via inhibiting Src and affecting SFK/FAK and PI3K/PTEN/Akt signaling pathways, but not Ras/Raf/MEK/ERK and JAK/Stats pathways. Apart from Src, dasatinib may also inhibit other tyrosine kinase protein or growth factor receptors in HCC cells. (Source: Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PubMed Central)

- This is a placeholder for a reference.

- Dasatinib is a potent multi-targeted tyrosine kinase inhibitor used primarily in the treatment of certain types of leukemia, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). ... Dasatinib targets several tyrosine kinases, but its primary action is the inhibition of the BCR-ABL kinase. (Source: What is the mechanism of Dasatinib?

Sources

A Spectroscopic Guide to Methyl 2-acetylthiazole-5-carboxylate: Structure Elucidation and Analytical Protocols

Introduction

Methyl 2-acetylthiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted thiazole, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activities.[1][2] The thiazole ring is a key feature in numerous natural and synthetic products, including Vitamin B1.[1] Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize Methyl 2-acetylthiazole-5-carboxylate (CAS: 1261080-59-4, Molecular Formula: C₇H₇NO₃S, Molecular Weight: 185.20 g/mol ).[3] We will explore not only the interpretation of existing data but also the underlying principles and standard protocols for data acquisition, offering a holistic view for researchers and drug development professionals.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic output. Methyl 2-acetylthiazole-5-carboxylate comprises three key functional regions:

-

Aromatic Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen. Its aromaticity dictates the chemical environment of its sole proton.

-

2-Acetyl Group: An electron-withdrawing ketone group attached to the C2 position of the ring.

-

5-Methyl Carboxylate Group: An electron-withdrawing ester group attached to the C5 position of the ring.

Each region contributes distinct and identifiable signals in NMR, IR, and MS analyses. The following sections will deconstruct these signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a direct map of the hydrogen atoms in the molecule. For Methyl 2-acetylthiazole-5-carboxylate, the spectrum is remarkably clean, showing three distinct singlets, which simplifies interpretation.

-

Causality of Signal Assignment: The electron-withdrawing nature of the acetyl and methyl carboxylate groups, combined with the inherent aromaticity of the thiazole ring, significantly influences the chemical shifts.[1] The lone proton on the thiazole ring is deshielded, causing it to appear far downfield. The methyl protons of the acetyl and ester groups are in more conventional environments but are distinct from each other.

Table 1: ¹H NMR Spectroscopic Data for Methyl 2-acetylthiazole-5-carboxylate (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| 8.50 | Singlet | 1H | Thiazole C4-H | The strong downfield shift is characteristic of a proton on an electron-deficient aromatic ring, flanked by two powerful electron-withdrawing groups (acetyl and carboxylate).[1][4] |

| 3.95 | Singlet | 3H | Ester -OCH₃ | This chemical shift is typical for methyl esters. The singlet multiplicity indicates no adjacent protons. |

| 2.73 | Singlet | 3H | Acetyl -COCH₃ | This chemical shift is standard for a methyl ketone. It is slightly downfield due to the proximity of the carbonyl group.[4] |

Experimental Protocol: ¹H NMR Data Acquisition

This protocol ensures the acquisition of a high-resolution spectrum suitable for structural confirmation.

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-acetylthiazole-5-carboxylate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the correct frequency for ¹H nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy Analysis

While experimental data is not always readily published, the ¹³C NMR spectrum is highly predictable and provides crucial validation of the carbon skeleton. The presence of four quaternary carbons (C2, C5, and two carbonyls) and three carbons bearing protons (two methyls and one aromatic CH) is expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~188-192 | Acetyl C=O | Ketone carbonyl carbons are typically found in this downfield region. |

| ~160-163 | Ester C=O | Ester carbonyl carbons are characteristically upfield from ketone carbonyls.[5] |

| ~168-172 | Thiazole C2 | Attached to electronegative N and S, and the acetyl group. |

| ~145-148 | Thiazole C4 | The sole CH carbon in the aromatic ring. |

| ~135-138 | Thiazole C5 | Attached to the carboxylate group. |

| ~52-54 | Ester -OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~25-27 | Acetyl -CH₃ | Typical chemical shift for a methyl ketone carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data Analysis

The IR spectrum of Methyl 2-acetylthiazole-5-carboxylate is dominated by strong absorptions from its two carbonyl groups.

-

Expertise Insight: The precise frequency of a carbonyl stretch is sensitive to its electronic environment. In this molecule, we expect two distinct C=O bands. The acetyl (ketone) carbonyl is conjugated with the aromatic ring, which typically lowers its stretching frequency. The ester carbonyl is also attached to the ring, and its position will be influenced by the heteroatoms.

Table 3: Predicted Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100 | C-H Stretch | Aromatic (Thiazole C4-H) | Medium-Weak |

| ~2960 | C-H Stretch | Aliphatic (Methyl groups) | Medium-Weak |

| ~1720-1730 | C=O Stretch | Ester Carbonyl | Strong, Sharp |

| ~1680-1690 | C=O Stretch | Acetyl (Ketone) Carbonyl | Strong, Sharp |

| ~1500-1550 | C=N Stretch | Thiazole Ring | Medium |

| ~1250-1300 | C-O Stretch | Ester | Strong |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, convenient sampling technique.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid Methyl 2-acetylthiazole-5-carboxylate powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding a protonated molecular ion.

MS Data Analysis

Published ESI-MS data shows a prominent ion that confirms the molecule's mass.

-

Molecular Ion: The expected molecular weight is 185.20 amu. The reported ESI mass spectrum shows a signal at m/z 186.0 [M+H]⁺ , which corresponds to the parent molecule protonated with one hydrogen atom.[4] This is definitive evidence for the molecular formula.

-

Fragmentation Pathways: While ESI is a soft technique, some fragmentation can occur. Based on studies of similar acetylthiazole derivatives, fragmentation often involves the cleavage of the thiazole ring or the loss of small neutral molecules.[6][7] A primary fragmentation would likely be the loss of the methoxy group from the ester (-31 amu) or the acetyl group (-43 amu).

Visualization: Analytical Workflow & Predicted Fragmentation

The following diagrams illustrate the overall analytical workflow and a plausible fragmentation pathway for Methyl 2-acetylthiazole-5-carboxylate.

Caption: General analytical workflow for spectroscopic characterization.

Caption: Plausible ESI-MS fragmentation pathway.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the sample in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to facilitate protonation.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Settings (Positive Ion Mode):

-

Capillary Voltage: +3.5 to +4.5 kV.

-

Drying Gas (N₂): Set to an appropriate temperature (~300-350 °C) and flow rate to desolvate the ions.

-

Nebulizer Pressure: Set to an appropriate pressure to form a stable spray.

-

-

Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500) to observe the protonated molecular ion and any significant fragments.

Conclusion

The structural identity of Methyl 2-acetylthiazole-5-carboxylate is unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. ¹H NMR provides a distinct three-singlet fingerprint, IR spectroscopy confirms the presence of the critical ketone and ester carbonyl groups, and high-resolution MS validates the elemental composition and molecular weight. The protocols and interpretive logic detailed in this guide provide a robust framework for researchers to validate this compound with confidence, ensuring the integrity of subsequent scientific investigations.

References

- Google Patents. (n.d.). Synthesis method of 2-acetyl-5-thiazole formic acid.

-

ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-methylthiazole-5-carboxylates.

-

ResearchGate. (n.d.). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved January 23, 2026, from [Link]

-

RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved January 23, 2026, from [Link]

-

International Journal of Allied Medical Sciences and Clinical Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved January 23, 2026, from [Link]

-

National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. Retrieved January 23, 2026, from [Link]

-

Sci-Hub. (n.d.). Mass spectrometric studies of 2‐aryl‐5‐acetylthiazole derivatives. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Retrieved January 23, 2026, from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved January 23, 2026, from [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. methyl 2-acetylthiazole-5-carboxylate - CAS:1261080-59-4 - Abovchem [abovchem.com]

- 4. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub: are you are robot? [sci-hub.box]

Methyl 2-acetylthiazole-5-carboxylate: A Core Scaffold for Next-Generation Akt Inhibitors in Oncology

Abstract

The thiazole ring is a privileged heterocyclic scaffold, forming the backbone of numerous biologically active compounds and approved pharmaceuticals.[1] Within this esteemed class of molecules, Methyl 2-acetylthiazole-5-carboxylate emerges as a pivotal synthetic intermediate for the development of targeted anticancer therapies. While not an active therapeutic agent in itself, its strategic functionalization provides a direct route to potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[1][2][3] This technical guide provides an in-depth analysis of Methyl 2-acetylthiazole-5-carboxylate, focusing on its synthesis, its role as a precursor to Akt kinase inhibitors, and the experimental workflows required to validate the biological activity of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel oncology therapeutics.

Introduction: The Thiazole Moiety in Modern Drug Discovery

The thiazole nucleus is a cornerstone of medicinal chemistry, prized for its versatile chemical reactivity and its ability to engage in a wide range of biological interactions.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural feature in numerous drugs, noted for its broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and notably, anticancer effects.[4][5] The clinical success of drugs like the tyrosine kinase inhibitor Dasatinib underscores the therapeutic potential embedded within the thiazole framework.[5]

Recent research has increasingly focused on thiazole derivatives as potent inhibitors of critical cell signaling kinases, such as Akt (Protein Kinase B).[5][6] The strategic importance of Methyl 2-acetylthiazole-5-carboxylate lies in its chemical architecture: an ester group at the 5-position and an acetyl group at the 2-position. These functional groups serve as versatile synthetic handles, allowing for the systematic elaboration of the core scaffold to generate libraries of novel amide derivatives with potential as highly selective and potent Akt inhibitors.

Physicochemical Properties and Synthesis

Methyl 2-acetylthiazole-5-carboxylate is a stable, pale yellow solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1261080-59-4 | [4] |

| Molecular Formula | C₇H₇NO₃S | [4] |

| Molecular Weight | 185.20 g/mol | [4] |

| Predicted Boiling Point | 297.7 ± 32.0 °C | [4] |

| Predicted Density | 1.308 ± 0.06 g/cm³ | [4] |

| Storage Conditions | -20°C | [4] |

Synthesis Protocol: Minisci Acetylation

The synthesis of Methyl 2-acetylthiazole-5-carboxylate can be efficiently achieved via a Minisci-type radical acetylation of the precursor, methyl thiazole-5-carboxylate. This method offers a high-yield, one-step process.[7]

Materials:

-

Methyl thiazole-5-carboxylate

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

4M Sulfuric acid (H₂SO₄)

-

40% Acetaldehyde solution

-

70% tert-Butyl hydroperoxide

-

Ethyl acetate (EtOAc)

-

Saturated Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

Deionized water (H₂O)

Procedure:

-

In a reaction vessel, create a mixture of methyl thiazole-5-carboxylate (20 mmol), 4 M H₂SO₄ (10 ml), and 40% acetaldehyde solution (120 mmol).[7]

-

Cool the mixture to 10-20°C with constant stirring.[7]

-

Separately and simultaneously, add a solution of FeSO₄·7H₂O (120 mmol) in 80 ml H₂O and 70% tert-butyl hydroperoxide (120 mmol).[7]

-

After the addition is complete, allow the reaction mixture to stir at room temperature (approx. 25°C) for 1 hour.[7]

-

Extract the reaction mixture with ethyl acetate.

-

Wash the organic layer with a saturated Na₂S₂O₃ solution, followed by brine.[7]

-

Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under reduced pressure to yield the crude product.[7]

-

Purify the crude material using column chromatography (eluent: petroleum ether:EtOAc, 50:1 v/v) to obtain Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid (typical yield: ~80%).[7]

The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a fundamental intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[3] In a vast number of human cancers, this pathway is constitutively activated through various mechanisms, including gain-of-function mutations in the PI3K catalytic subunit, loss-of-function mutations in the tumor suppressor PTEN, or activating mutations in Akt itself.[8][9] This aberrant signaling promotes tumorigenesis and contributes to resistance to chemotherapy and radiation.[2]

Akt, a serine/threonine kinase, is a central node in this pathway.[10] Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and the promotion of cell cycle progression.[2] Consequently, the development of small molecule inhibitors that target Akt has become a highly pursued strategy in modern cancer drug discovery.[5][8]

Caption: The PI3K/Akt/mTOR signaling pathway.

From Scaffold to Inhibitor: A Synthetic Strategy

Methyl 2-acetylthiazole-5-carboxylate is an ideal starting point for generating novel 5-thiazoleamide derivatives. The ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation with a diverse range of amines. This approach allows for the systematic exploration of the chemical space around the thiazole core to optimize binding affinity and selectivity for the Akt kinase.

Caption: General synthetic route to 5-thiazoleamide Akt inhibitors.

Experimental Workflows for Biological Evaluation

Validating the biological activity of novel compounds derived from Methyl 2-acetylthiazole-5-carboxylate requires a multi-step experimental approach, beginning with target engagement and progressing to cellular effects.

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-acetylthiazole-5-carboxylate: A Versatile Starting Material in Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole moieties are integral to a wide range of natural products, such as Vitamin B1 (Thiamine), and are found in numerous synthetic drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer agents.[1]

Within this critical class of compounds, Methyl 2-acetylthiazole-5-carboxylate (CAS No. 1261080-59-4, Molecular Formula: C₇H₇NO₃S) emerges as a particularly valuable and versatile starting material.[3] Its structure is endowed with three distinct functional groups—an acetyl moiety, a methyl ester, and the thiazole core itself—each offering a reactive handle for extensive chemical modification. This guide provides an in-depth exploration of the synthesis of Methyl 2-acetylthiazole-5-carboxylate and illuminates its strategic application as a foundational building block for the development of novel therapeutic agents.

Part 1: Synthesis of the Core Scaffold

The efficient and scalable synthesis of Methyl 2-acetylthiazole-5-carboxylate is paramount to its utility. While classic methods like the Hantzsch thiazole synthesis provide general access to the thiazole ring system, a more direct and effective approach for introducing the 2-acetyl group is the Minisci-type radical acetylation.[4][5]

Mechanistic Insight: The Minisci Acetylation

The Minisci reaction is a powerful tool for the direct C-H functionalization of heteroaromatic compounds. In this context, it facilitates the introduction of an acetyl group onto the electron-deficient C2 position of the thiazole ring. The reaction proceeds via a radical mechanism where an acyl radical is generated from an aldehyde precursor. This radical then attacks the protonated thiazole ring. The choice of an iron(II) salt (FeSO₄·7H₂O) as a catalyst is critical; it reacts with the peroxide initiator (tert-butyl hydroperoxide) to generate the necessary radicals to initiate the process. This method is advantageous due to its directness and use of readily available reagents.

Experimental Protocol: Synthesis via Minisci Acetylation

This protocol is adapted from established procedures for the Minisci acetylation of thiazole derivatives.[4]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (10-20°C), combine methyl thiazole-5-carboxylate (1 equivalent, e.g., 2.86 g, 20 mmol), 4 M sulfuric acid (e.g., 10 ml), and a 40% aqueous aldehyde solution (6 equivalents, e.g., 13.22 g, 120 mmol).

Step 2: Reagent Addition

-

Prepare two separate solutions:

-

Solution A: Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (6 equivalents, e.g., 33.4 g, 120 mmol) dissolved in deionized water (e.g., 80 ml).

-

Solution B: 70% tert-butyl hydroperoxide (6 equivalents, e.g., 12 ml, 120 mmol).

-

-

Add Solution A and Solution B to the reaction mixture simultaneously and dropwise, maintaining the internal temperature between 10-20°C.

Step 3: Reaction Progression

-

After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature (approx. 25°C) for 1 hour.

Step 4: Work-up and Extraction

-

Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc).

-

Wash the combined organic layers with a saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining peroxide, followed by a wash with brine.

Step 5: Purification

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel (e.g., eluting with a petroleum ether:ethyl acetate gradient, 50:1 v/v) to yield Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid.[4]

Data Summary: Synthesis Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | Methyl thiazole-5-carboxylate | Provides the core thiazole-5-carboxylate structure. |

| Key Reagents | Aldehyde, FeSO₄·7H₂O, t-BuOOH | Aldehyde is the acetyl source; FeSO₄ is the catalyst; t-BuOOH is the radical initiator. |

| Temperature | 10-20°C (addition), 25°C (reaction) | Initial cooling controls the exothermic reaction; room temperature drives it to completion. |

| Reaction Time | 1 hour | Sufficient for the reaction to proceed to completion. |

| Reported Yield | ~80% | Demonstrates the efficiency of the Minisci acetylation for this transformation.[4] |

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of the target compound.

Part 2: A Hub for Chemical Diversification

The power of Methyl 2-acetylthiazole-5-carboxylate as a starting material lies in the differential reactivity of its functional groups. This allows for selective modifications, enabling the synthesis of a vast library of derivatives.

Key Reactive Sites:

-

The Acetyl Group (C=O): This ketone is a prime site for nucleophilic addition and condensation reactions. It can be readily converted into Schiff bases, hydrazones, and other heterocyclic systems, serving as a gateway to compounds with potential antimicrobial and antioxidant activities.[6]

-

The Methyl Ester (-COOCH₃): This group can be easily hydrolyzed to the corresponding carboxylic acid (2-acetylthiazole-5-carboxylic acid).[7] The resulting acid is a versatile intermediate for forming amides, esters, and acid hydrazides, which are common pharmacophores.[8] Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.[9][10]

-

The Thiazole Ring: The ring itself possesses a unique electronic character. While electrophilic substitution is challenging, nucleophilic substitution can occur, particularly at the C2 position. The inherent biological activity of the thiazole ring often acts synergistically with the functionalities introduced at other positions.[9]

Diagram: Pathways of Derivatization

Caption: Key derivatization pathways from the starting material.

Part 3: Application in Medicinal Chemistry - A Case Study

The true measure of a starting material is the therapeutic potential of the molecules it helps create. Thiazole derivatives are actively investigated for a wide range of diseases. For instance, they have been explored as potent acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease and as antimicrobial agents to combat drug-resistant pathogens.[2][11]

Case Study: Synthesis of Thiazolyl Hydrazone Derivatives